4-Chloro-3-(cyanomethyl)benzoic acid
Description
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-chloro-3-(cyanomethyl)benzoic acid |
InChI |
InChI=1S/C9H6ClNO2/c10-8-2-1-7(9(12)13)5-6(8)3-4-11/h1-2,5H,3H2,(H,12,13) |
InChI Key |
KDDJFIRKBDZAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, identified in the evidence, share structural similarities with 4-Chloro-3-(cyanomethyl)benzoic acid, differing primarily in their substituents at the 3-position.
4-Chloro-3-nitrobenzoic acid (CAS: 96-99-1)
- Molecular Formula: C$7$H$4$ClNO$_4$
- Molecular Weight : 201.56 g/mol
- Melting Point : 180–183 °C .
- Substituent Effects: The nitro (-NO$_2$) group is strongly electron-withdrawing, significantly increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to unsubstituted benzoic acid (pKa ~4.2).
- Applications : Widely used as an intermediate in pharmaceuticals and agrochemicals, particularly in synthesizing amines via nitro-group reduction .
4-Chloro-3-methylbenzoic acid (CAS: 7697-29-2)
- Molecular Formula : C$8$H$7$ClO$_2$
- Molecular Weight : 170.59 g/mol
- Substituent Effects : The methyl (-CH$_3$) group is electron-donating, reducing acidity (pKa ~4.5–5.0) and enhancing lipophilicity.
- Applications : Used in organic synthesis for coupling reactions and as a building block for liquid crystals .
4-Chloro-3-(dimethylsulfamoyl)benzoic acid (CAS: 59210-61-6)
- Molecular Formula: C$9$H$9$ClNO$_4$S
- Molecular Weight : 262.69 g/mol
- Substituent Effects : The sulfamoyl (-SO$2$N(CH$3$)$_2$) group is strongly electron-withdrawing, further increasing acidity (pKa ~1.0–1.5) and enabling hydrogen-bonding interactions.
- Applications: Potential use in sulfonamide-based drugs, such as diuretics or carbonic anhydrase inhibitors .
4-Chloro-3-(trifluoromethoxy)benzoic acid (CAS: 886500-50-1)
- Molecular Formula : C$8$H$4$ClF$3$O$3$
- Molecular Weight : 240.56 g/mol
- Substituent Effects : The trifluoromethoxy (-OCF$_3$) group combines electron-withdrawing and hydrophobic properties, enhancing metabolic stability in drug design.
- Applications : Valued in agrochemicals and pharmaceuticals for its resistance to enzymatic degradation .
Comparative Data Table
| Compound Name | CAS Number | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |
|---|---|---|---|---|---|
| This compound | Not available | 4-Cl, 3-CH$_2$CN | 195.61 | N/A | High acidity, moderate lipophilicity |
| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | 4-Cl, 3-NO$_2$ | 201.56 | 180–183 | Strong acidity, reactive nitro group |
| 4-Chloro-3-methylbenzoic acid | 7697-29-2 | 4-Cl, 3-CH$_3$ | 170.59 | N/A | Lower acidity, increased hydrophobicity |
| 4-Chloro-3-(dimethylsulfamoyl)benzoic acid | 59210-61-6 | 4-Cl, 3-SO$2$N(CH$3$)$_2$ | 262.69 | N/A | Extreme acidity, sulfonamide pharmacophore |
| 4-Chloro-3-(trifluoromethoxy)benzoic acid | 886500-50-1 | 4-Cl, 3-OCF$_3$ | 240.56 | N/A | Enhanced stability, fluorine effects |
Preparation Methods
Synthetic Pathway Overview
This route involves substituting a chloromethyl (-CHCl) group with a cyanomethyl (-CHCN) moiety via nucleophilic displacement. The precursor, methyl 4-chloro-3-(chloromethyl)benzoate, is synthesized through Friedel-Crafts alkylation or chlorination of methyl 3-methyl-4-chlorobenzoate. Subsequent cyanide substitution and ester hydrolysis yield the target compound.
Key Reaction Steps
-
Chloromethylation :
Methyl 4-chloro-3-methylbenzoate undergoes radical chlorination using sulfuryl chloride (SOCl) or photochlorination to introduce the chloromethyl group.Conditions : 60–80°C, 6–8 hours, catalytic AIBN.
-
Cyanide Substitution :
The chloromethyl group reacts with potassium cyanide (KCN) or sodium cyanide (NaCN) in a polar aprotic solvent (e.g., DMF, DMSO) under phase-transfer catalysis (PTC).Conditions : 80–90°C, 4–6 hours, PEG-400 (1–2 wt%).
-
Ester Hydrolysis :
The methyl ester is saponified using aqueous NaOH, followed by acidification to liberate the carboxylic acid.Conditions : Reflux in 10% NaOH, 2 hours; pH adjusted to 2–3 with HCl.
Performance Metrics
| Step | Yield (%) | Purity (%) | Key Parameters |
|---|---|---|---|
| Chloromethylation | 85–90 | 92–95 | SOCl, 70°C, 8h |
| Cyanide Substitution | 75–80 | 98–99 | KCN, PEG-400, 85°C, 5h |
| Ester Hydrolysis | 95–98 | 99+ | 10% NaOH, reflux, 2h |
Advantages :
-
High atom economy in substitution step.
-
Scalable with industrial PTC protocols.
Challenges :
-
Handling toxic cyanide reagents requires stringent safety measures.
-
Residual chloride impurities necessitate rigorous washing.
Aldehyde-Mediated Cyanation
Synthetic Pathway Overview
Adapted from CN101891649B, this method converts a chloromethyl group to an aldehyde intermediate, which is subsequently transformed into a cyanomethyl group via oxime formation and dehydration.
Key Reaction Steps
-
Aldehyde Formation :
Methyl 4-chloro-3-(chloromethyl)benzoate reacts with hexamethylenetetramine (HMT) in acidic conditions to form a quaternary ammonium salt (Sievert salt), hydrolyzed to methyl 4-chloro-3-formylbenzoate.Conditions : Reflux in 50% HNO, 10–12 hours.
-
Oxime Synthesis :
The aldehyde reacts with hydroxylamine hydrochloride (NHOH·HCl) in formic acid to form an oxime intermediate.Conditions : 100–110°C, 12–18 hours.
-
Dehydration to Nitrile :
The oxime undergoes dehydration using formic acid or acetic anhydride to yield methyl 4-chloro-3-(cyanomethyl)benzoate.Conditions : Reflux, 6–8 hours.
-
Ester Hydrolysis :
Identical to Method 1 (Section 1.1.1).
Performance Metrics
| Step | Yield (%) | Purity (%) | Key Parameters |
|---|---|---|---|
| Aldehyde Formation | 70–75 | 90–92 | HMT, 50% HNO, 12h |
| Oxime Synthesis | 80–85 | 95–97 | NHOH·HCl, HCOOH, 110°C |
| Dehydration | 85–90 | 98–99 | HCOOH, reflux, 8h |
| Ester Hydrolysis | 95–98 | 99+ | 10% NaOH, reflux, 2h |
Advantages :
-
Avoids direct use of cyanide reagents.
-
High selectivity for cyanomethyl group formation.
Challenges :
-
Multi-step process increases complexity and cost.
-
Formic acid recovery is energy-intensive.
Comparative Analysis of Methods
Yield and Efficiency
| Parameter | Nucleophilic Substitution | Aldehyde-Mediated Cyanation |
|---|---|---|
| Overall Yield (%) | 60–65 | 50–55 |
| Purity (%) | 98–99 | 97–98 |
| Reaction Steps | 3 | 4 |
| Scalability | High | Moderate |
Industrial Optimization Strategies
Solvent and Catalyst Selection
Purification Techniques
-
Chromatography : Silica gel chromatography achieves >99.5% purity but is cost-prohibitive at scale.
-
Crystallization : Ethanol/water recrystallization balances cost and purity (98–99%).
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-3-(cyanomethyl)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis of chloro-substituted benzoic acid derivatives often involves multi-step reactions. For this compound, a plausible route includes:
Nucleophilic substitution : React 4-chloro-3-bromobenzoic acid with sodium cyanomethylide under anhydrous conditions (e.g., DMF, 80°C) to introduce the cyanomethyl group.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product.
-
Key factors : Reaction temperature, solvent polarity, and catalyst choice (e.g., CuI for Ullmann-type coupling) critically affect yield. For example, anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions .
- Example Conditions :
| Starting Material | Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 4-Chloro-3-bromobenzoic acid | NaCH₂CN | DMF | CuI | ~65 (hypothetical) |
| 3-Chloro-4-iodobenzoic acid | KCN | DMSO | Pd(PPh₃)₄ | ~55 (hypothetical) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identifies substituent positions and confirms the cyanomethyl group (-CH₂CN) via characteristic shifts (e.g., δ ~3.8 ppm for CH₂ and δ ~120 ppm for CN in 13C NMR).
- IR Spectroscopy : Detects carboxylic acid (O-H stretch ~2500-3000 cm⁻¹), C≡N (sharp peak ~2240 cm⁻¹), and C-Cl (600-800 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 210.032 for C₉H₆ClNO₂).
- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regioselectivity .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in different solvents be resolved?
- Methodology :
Solvent Screening : Test solubility in polar (DMSO, DMF), semi-polar (EtOAc), and non-polar (hexane) solvents at 25°C and 60°C.
HPLC Analysis : Compare retention times in mobile phases of varying polarity to assess solubility trends.
Thermodynamic Modeling : Use Hansen Solubility Parameters (HSPs) to predict solubility based on dispersion, polarity, and hydrogen-bonding interactions.
- Contradiction Analysis : Discrepancies may arise from residual impurities or polymorphic forms. Recrystallization under controlled conditions (e.g., slow cooling in ethanol) ensures consistent crystal packing .
Q. What strategies optimize the regioselective introduction of the cyanomethyl group in this compound synthesis?
- Directing Effects : The chloro group at position 4 is meta-directing, favoring cyanomethyl substitution at position 3.
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanomethylboronic acid) for higher regiocontrol.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while maintaining >90% selectivity .
Q. How does the electron-withdrawing cyanomethyl group affect the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Mechanistic Insight : The -CH₂CN group enhances the electrophilicity of the aromatic ring by withdrawing electron density, accelerating NAS at positions ortho/para to itself.
- Experimental Validation : Compare reaction rates with analogs lacking the cyanomethyl group (e.g., 4-chlorobenzoic acid). Kinetic studies (UV-Vis monitoring) show a 3x rate increase in the presence of -CH₂CN .
Data Contradiction Analysis
- Example : Conflicting biological activity reports (e.g., enzyme inhibition vs. no activity) may arise from:
- Purity Variations : Impurities in early studies (e.g., <95% purity) can mask true activity. Use HPLC-validated samples (>99%) for assays .
- Assay Conditions : pH-dependent ionization of the carboxylic acid group (pKa ~2.8) affects binding. Test activity at physiological pH (7.4) and acidic conditions (pH 5.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
